![molecular formula C33H24Cl2N6O2S2 B383064 1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone CAS No. 452089-29-1](/img/structure/B383064.png)
1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone is a useful research compound. Its molecular formula is C33H24Cl2N6O2S2 and its molecular weight is 671.6g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and antimicrobial activities, as well as its mechanisms of action.
Chemical Structure
The molecular formula of the compound is C24H22ClN6O2S2, indicating a structure that includes multiple aromatic rings and sulfur-containing groups. The presence of the triazole moiety is particularly significant due to its established role in various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole rings. The compound under investigation has shown promising results against various cancer cell lines.
Table 1: Anticancer Activity Data
The structure-activity relationship (SAR) studies indicate that the presence of the chlorophenyl and triazole groups significantly enhances cytotoxicity. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the Bcl-2 pathway .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various pathogens, including bacteria and fungi.
Table 2: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
The antimicrobial effects are attributed to the disruption of microbial cell membranes and interference with metabolic pathways essential for pathogen survival. The compound's efficacy against Staphylococcus aureus suggests potential for development into a therapeutic agent for resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes involved in nucleic acid synthesis.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity : In microbial cells, the compound disrupts membrane integrity, leading to cell lysis.
Case Studies
A notable case study involved the evaluation of this compound's effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis . In vitro tests demonstrated significant inhibitory effects at concentrations lower than those required for conventional antibiotics, suggesting a novel avenue for treatment .
Scientific Research Applications
The compound 1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesis methods, and biological activities.
Structural Features
This compound belongs to the class of triazoles , characterized by the presence of a triazole ring and multiple functional groups, including chlorophenyl and sulfur moieties. The structural complexity contributes to its potential interactions with biological targets.
Molecular Formula
The molecular formula for this compound is C24H20ClN5O2S2, with a molecular weight of approximately 510.031 g/mol. Its structure can be represented as follows:
Antifungal Activity
Triazole derivatives are known for their antifungal properties. The compound's structure suggests it may exhibit similar activities, potentially inhibiting fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.
Antibacterial Properties
Research indicates that compounds with triazole rings can possess antibacterial effects. The unique combination of chlorophenyl and triazole functionalities in this compound may enhance its lipophilicity and allow for better penetration into bacterial cells.
Anticancer Potential
Triazoles have been explored for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. This compound's complex structure may lead to the development of derivatives with improved efficacy against various cancer types.
Interactions with Biological Targets
Studies focusing on the binding affinity of this compound to various biological targets are crucial for understanding its mechanism of action. Such research could pave the way for its use in therapeutic applications, particularly in treating diseases linked to the targets it interacts with.
Case Studies and Research Findings
Research is ongoing regarding the specific applications and biological activities of this compound. Preliminary studies suggest promising results in antifungal and anticancer assays; however, comprehensive data is still limited due to the complexity of the compound's structure and its interactions.
Summary
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24Cl2N6O2S2/c34-24-15-11-22(12-16-24)28(42)20-44-32-38-36-30(40(32)26-7-3-1-4-8-26)19-31-37-39-33(41(31)27-9-5-2-6-10-27)45-21-29(43)23-13-17-25(35)18-14-23/h1-18H,19-21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTKXSXZYSLUNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=C(C=C6)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24Cl2N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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